molecular formula C10H7FN4 B1465812 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile CAS No. 1274139-48-8

3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile

Cat. No.: B1465812
CAS No.: 1274139-48-8
M. Wt: 202.19 g/mol
InChI Key: PBYWZCYUNMWYCR-UHFFFAOYSA-N
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Description

“3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C10H7FN4 and a molecular weight of 202.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds containing a 1,2,4-triazole structure has attracted much attention due to their broad biological activities . An efficient method for the synthesis of 1,4-diaryl-1,2,3-triazoles from N-tosylhydrazones with anilines under the mediation of I2/TBPB (terbutyl benzoate peroxide) system has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluorine atom and a 1,2,4-triazole ring attached via a methylene bridge .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Various methods have been employed to synthesize triazole derivatives, including microwave-assisted synthesis, which offers rapid and efficient pathways to obtain compounds with potential biological activities (Zaheer et al., 2021).
  • Crystal Structure : Research on the crystal structure of similar compounds reveals detailed insights into their molecular configurations and the importance of intermolecular hydrogen bonding in stabilizing these structures (Xu Liang).

Potential Pharmacological Applications

  • Anticancer Activity : Fluorinated triazolothiadiazoles have been evaluated for their anticancer properties against various cancer cell lines, indicating the potential of such compounds in drug development for cancer treatment (Chowrasia et al., 2017).
  • Analgesic Potential : Derivatives of triazole have also been explored for their analgesic activities through in vivo studies, showcasing several compounds as potent analgesic agents (Zaheer et al., 2021).

Materials Science and Chemistry

  • Corrosion Inhibition : Triazole derivatives have been investigated as corrosion inhibitors, showing effectiveness in protecting metals in acidic media. These findings point towards applications in materials science for extending the life of metals (Chaitra et al., 2015).
  • Coordination Polymers : The ability of fluorinated bis(triazole) ligands to form metal-organic frameworks with diverse structures and properties, including antibacterial activities, highlights their importance in the development of new materials (Zhang et al., 2014).

Future Directions

The future directions for “3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile” could involve further exploration of its synthesis methods, potential applications in pharmaceuticals, and detailed investigation of its physical and chemical properties .

Properties

IUPAC Name

3-fluoro-4-(1,2,4-triazol-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-10-3-8(4-12)1-2-9(10)5-15-6-13-14-7-15/h1-3,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYWZCYUNMWYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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